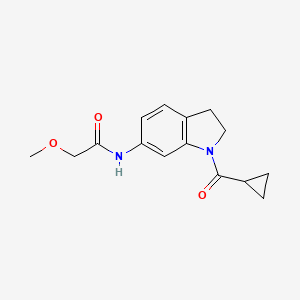

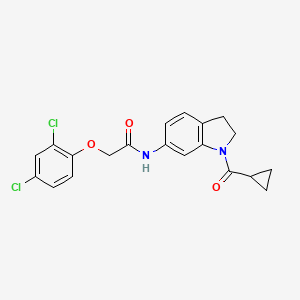

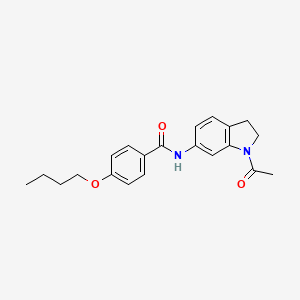

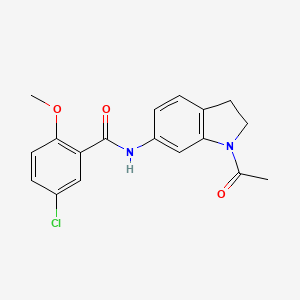

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-chloro-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-chloro-4-fluorobenzamide (or 6-chloro-4-fluoro-3-indolyl acetamide) is a synthetic compound that has been studied for its potential use in a variety of scientific applications. It is a member of the class of compounds known as indole derivatives, which are characterized by their ability to interact with proteins and other molecules in a unique way. In recent years, 6-chloro-4-fluoro-3-indolyl acetamide has been studied for its ability to act as a ligand in protein-protein interactions and for its potential use as a drug target.

Aplicaciones Científicas De Investigación

6-chloro-4-fluoro-3-indolyl acetamide has been studied for its potential use in a variety of scientific applications. It has been used as a ligand in protein-protein interactions, as well as for its potential use as a drug target. It has also been studied for its ability to act as a fluorescent probe for the detection of proteins in cells and tissues. Additionally, it has been used as an inhibitor of enzymes involved in the metabolism of drugs and other compounds.

Mecanismo De Acción

Target of Action

The primary target of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-chloro-4-fluorobenzamide, also known as F5098-0990, is the Neuropeptide Y Y2 receptor (Y2) . This receptor plays a crucial role in various physiological and pathological processes, including regulation of food intake, anxiety, circadian rhythm, and pain perception .

Mode of Action

F5098-0990 acts as an antagonist to the Y2 receptor . It inhibits the binding of peptide YY (PYY) to human Y2 receptor in KAN-Ts cells and to rat Y2 receptors in rat hippocampus . The compound is highly selective, showing more than 100-fold selectivity versus human Y1, Y4, and Y5 receptors .

Biochemical Pathways

The antagonistic action of F5098-0990 on the Y2 receptor affects the downstream signaling pathways. Specifically, it inhibits PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate binding ([35S]GTPγS) in KAN-Ts cells . This inhibition disrupts the normal signaling cascade initiated by the activation of the Y2 receptor.

Pharmacokinetics

After intraperitoneal administration in rats, F5098-0990 penetrates into the brain and occupies Y2 receptor binding sites as revealed by ex vivo receptor autoradiography . The maximum concentration (Cmax) in the brain is reached at 30 minutes post-administration, indicating a relatively fast absorption . .

Result of Action

The antagonistic action of F5098-0990 on the Y2 receptor leads to the disruption of normal signaling pathways associated with this receptor. This can potentially alter physiological processes regulated by the Y2 receptor, such as food intake, anxiety, circadian rhythm, and pain perception .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 6-chloro-4-fluoro-3-indolyl acetamide in lab experiments has several advantages. It is relatively easy to synthesize, and it is a highly selective ligand for proteins and other molecules. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that 6-chloro-4-fluoro-3-indolyl acetamide is a relatively weak ligand, and it may not be suitable for some experiments that require a strong binding partner.

Direcciones Futuras

There are several potential future directions for 6-chloro-4-fluoro-3-indolyl acetamide. One potential direction is to further explore its potential use as a drug target. Additionally, it could be studied as a fluorescent probe for the detection of proteins in cells and tissues. It could also be studied for its potential use in the development of new therapeutic agents. Finally, it could be studied for its ability to modulate the activity of enzymes involved in drug metabolism.

Métodos De Síntesis

6-chloro-4-fluoro-3-indolyl acetamide can be synthesized using a variety of methods. One method involves the use of a palladium-catalyzed reaction between an indole and a chloroacetamide. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction results in the formation of 6-chloro-4-fluoro-3-indolyl acetamide, which can then be isolated and purified.

Propiedades

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-chloro-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O2/c1-10(22)21-7-6-11-2-4-13(9-16(11)21)20-17(23)14-5-3-12(19)8-15(14)18/h2-5,8-9H,6-7H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZQJKUKCPHMCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.